![molecular formula C9H16N2O2 B2868912 (3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide CAS No. 2408937-17-5](/img/structure/B2868912.png)
(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the presence of an sp² hybridized nitrogen atom influences its chemical reactivity .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The uniqueness of pyrrole comes from the nitrogen atom, which is part of the ring. This nitrogen atom provides one of the electrons for the aromatic pi system of the ring .Chemical Reactions Analysis
Pyrrole is known to undergo several types of reactions. It can act as a nucleophile, and it can also participate in electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrrole derivative would depend on the specific groups attached to the pyrrole ring. Factors such as polarity, solubility, melting point, boiling point, and reactivity can be influenced by these groups .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
Reactions with Hydrazine Hydrate and o-Phenylenediamine : The synthesis and reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine produce various derivatives, including pyrazole-3-carboxamide, pyrrol-2-ones, and quinoxaline-2-one, demonstrating the versatility of these compounds in creating diverse chemical structures (Sarıpınar, Karatas, & Ilhan, 2007).
Synthesis of Furan-Fused Heterocycles : Innovative methods for synthesizing furan-fused heterocycles, including furopyranone and furopyrrolone derivatives, from acid derivatives showcase the potential of these compounds in generating complex molecular architectures (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Applications in Polymer Science
New Polyamides from Aromatic Diamines : The synthesis of novel polyamides from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines demonstrates applications in materials science, where these polymers' thermal properties and solubility characteristics are of interest (Faghihi & Mozaffari, 2008).
Chemical Properties and Mechanisms
Oxidation Chemistry : The study on the oxidation mechanisms of dimethyluric acid reveals intricate chemical pathways, yielding various organic products and providing insight into the reactivity and stability of related compounds (Chen & Dryhurst, 1984).
DNA Recognition : Research into the binding preferences of N-methylimidazole and N-methylpyrrole-containing polyamides with DNA sequences illustrates the potential applications of similar compounds in gene expression control and medicinal chemistry (Chavda et al., 2010).
Wirkmechanismus
Mode of Action
It’s worth noting that the compound contains a pyrrole ring , which is a common structure in many biologically active molecules. Pyrrole derivatives are known to exhibit a wide range of biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2)5-11(8(10)12)7-4-13-3-6(7)9/h6-7H,3-5H2,1-2H3,(H2,10,12)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSMSTZDFFVMF-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2C1COC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@H]2[C@@H]1COC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

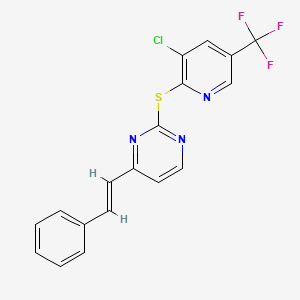
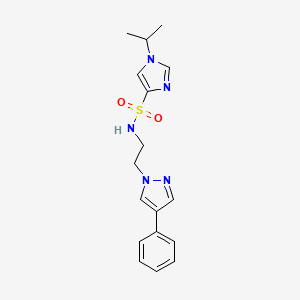

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
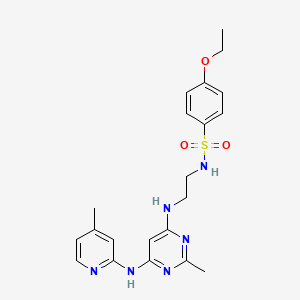
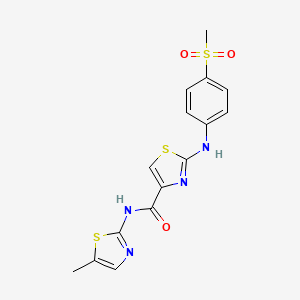
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
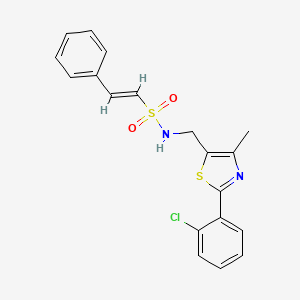
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
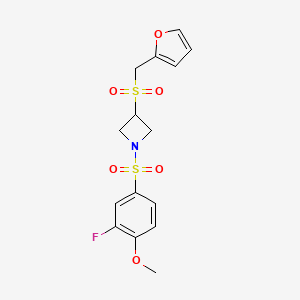
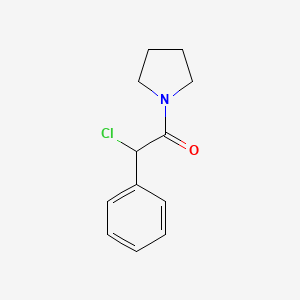
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)